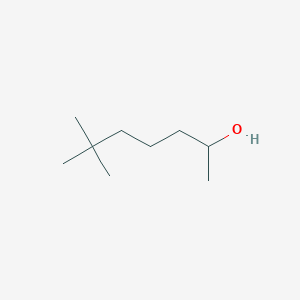

6,6-Dimethylheptan-2-ol

Description

Historical Evolution of Branched Alcohol Chemistry in Organic Synthesis

The journey into the synthesis of complex alcohols, including branched structures, is a story of foundational discoveries in organic chemistry. Early methods primarily produced simple, linear alcohols, and it was not until the turn of the 20th century that the synthesis of more complex, branched architectures became widely accessible.

A pivotal moment was the discovery of the Grignard reaction by Victor Grignard in 1900. cymitquimica.comatamanchemicals.comgoogle.com This reaction, involving the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone, revolutionized the formation of carbon-carbon bonds. google.com For the first time, chemists had a reliable and versatile tool to construct secondary and tertiary alcohols from smaller carbonyl precursors, which was fundamental for creating branched structures. cymitquimica.comasianpubs.org For example, the reaction of an aldehyde with a Grignard reagent yields a secondary alcohol, a cornerstone method for producing structures like 6,6-dimethylheptan-2-ol. asianpubs.orgchegg.com

The mid-20th century saw further advancements with the development of other organometallic reagents and reduction methods. The Ziegler process, developed by Karl Ziegler in 1955, enabled the production of linear fatty alcohols from ethylene, but the principles of organometallic-mediated chain growth influenced the broader field. ru.nl Concurrently, the development of powerful reducing agents like lithium aluminum hydride (LiAlH4) provided a means to synthesize alcohols by reducing carbonyl compounds.

A significant leap in the sophistication of alcohol synthesis came with the advent of asymmetric synthesis. The ability to control the stereochemistry at a newly formed alcohol center became a major focus. Early work on asymmetric hydroboration by H.C. Brown and the development of chiral catalysts for the reduction of ketones opened the door to producing enantiomerically pure or enriched chiral alcohols. acs.org These methods are crucial for preparing specific stereoisomers of branched alcohols, which can have vastly different biological activities. the-innovation.orgresearchgate.net The Sharpless asymmetric epoxidation, for instance, provided a reliable method for creating chiral epoxy alcohols, which are versatile precursors to other complex chiral molecules. mdpi.com

The table below summarizes key historical milestones in the synthesis of branched alcohols.

| Era | Key Development | Significance for Branched Alcohols |

| Early 19th Century | Isolation and basic characterization of alcohols | Initial understanding of alcohol structures. |

| 1850 | Williamson Ether Synthesis | Established principles of nucleophilic substitution involving alcohols. smolecule.com |

| 1900 | Grignard Reaction | A versatile and foundational method for creating secondary and tertiary branched alcohols from carbonyls. cymitquimica.comatamanchemicals.com |

| Mid-20th Century | Development of LiAlH₄ and NaBH₄ | Provided powerful and selective methods for reducing carbonyls to alcohols. |

| 1955 | Ziegler Process | Industrial method for linear alcohol synthesis, advancing organometallic chemistry. ru.nl |

| Late 20th Century | Asymmetric Hydrogenation & Hydroboration | Enabled the synthesis of specific enantiomers of chiral branched alcohols. acs.orgresearchgate.net |

Academic Significance of Secondary Branched Heptanols in Modern Chemistry

Secondary branched heptanols, a category that includes this compound, hold considerable academic and industrial significance. Their importance stems from their specific structural features: a seven-carbon chain that imparts lipophilicity, a secondary hydroxyl group that is a key site for further chemical transformations, and branching that influences steric interactions and chirality. wikipedia.orgquora.com

One of the primary areas of significance is in the field of stereochemistry and asymmetric synthesis. ru.nl Many branched heptanols, including this compound, are chiral. quora.comnih.gov The synthesis of these molecules in enantiomerically pure form serves as a benchmark for the effectiveness of new asymmetric catalytic methods. acs.orgresearchgate.net These chiral alcohols are valuable as building blocks (chiral pool synthesis) for constructing more complex molecules, such as natural products, pharmaceuticals, and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. ru.nlthe-innovation.orgresearchgate.net

In materials science and polymer chemistry, branched alcohols can be used as monomers or chain-transfer agents, influencing the physical properties of the resulting polymers. The branching can disrupt polymer chain packing, leading to lower crystallinity and altered mechanical properties.

Furthermore, certain branched heptanols and their derivatives are investigated for their unique sensory properties, finding use as fragrance and flavor components. atamanchemicals.comasianpubs.orggoogle.com The specific structure, including branching and stereochemistry, can dramatically affect the odor profile of a molecule. researchgate.net For example, 2,6-dimethyl-2-heptanol, an isomer of the title compound, is noted for its delicate, floral odor reminiscent of freesias and is used in perfume compositions. chemicalbook.com

The academic interest in these compounds also extends to fundamental studies of reaction mechanisms. The steric hindrance provided by branched alkyl groups, such as the tert-butyl group in this compound, presents a challenge for many chemical transformations. Studying the reactivity of such hindered alcohols helps to refine existing synthetic methods and develop new, more robust catalysts and reaction conditions capable of overcoming these steric barriers. researchgate.netnih.govjst.go.jp

Identification of Current Research Gaps and Emerging Challenges in this compound Studies

Despite the general importance of branched alcohols, research specifically focused on this compound is not extensive. An analysis of the existing literature reveals several gaps and challenges that represent opportunities for future investigation.

A primary challenge lies in the enantioselective synthesis of this compound. While Grignard-type reactions can produce the racemic alcohol, methods for its efficient synthesis as a single enantiomer ((R)- or (S)-6,6-dimethylheptan-2-ol) are not well-documented. The significant steric bulk of the neopentyl group (4,4-dimethylpentyl) adjacent to the reaction center makes it a challenging substrate for many existing chiral catalysts, which may suffer from low reactivity or poor enantioselectivity. researchgate.netjst.go.jp Developing catalytic systems that can effectively control the stereochemistry in the synthesis of such hindered alcohols is a significant hurdle.

Another research gap is the limited understanding of its chemical reactivity . The sterically encumbered nature of the secondary hydroxyl group is expected to hinder reactions such as esterification, etherification, and oxidation. nih.govorganic-chemistry.org While general principles suggest lower reactivity, detailed kinetic and mechanistic studies on the transformations of this compound are lacking. For instance, developing selective oxidation methods that can convert this hindered alcohol to the corresponding ketone, 6,6-dimethylheptan-2-one, without requiring harsh conditions or specialized catalysts like AZADO, remains an area for exploration. jst.go.jp

Furthermore, the potential applications of this compound and its derivatives are largely unexplored. While related branched alcohols find use as fragrances or bioactive molecules, the specific properties of this compound have not been systematically investigated. Research is needed to characterize its sensory properties, biological activity, and potential as a precursor for new materials or pharmaceuticals.

Finally, there is a lack of comprehensive physicochemical and spectroscopic data for the pure enantiomers of this compound. While data for the racemic mixture may exist, detailed characterization of the individual stereoisomers is essential for future research and application.

Delineation of Research Objectives and Scope for In-depth Investigation

Based on the identified gaps, a focused research program on this compound would encompass several key objectives. The scope of such an investigation would be to move from fundamental synthesis to exploring potential applications.

Objective 1: Development of Novel Enantioselective Synthetic Routes. The primary goal would be to establish efficient and scalable methods for the synthesis of both (R)- and (S)-6,6-dimethylheptan-2-ol with high enantiopurity. This would involve:

Screening and optimizing modern asymmetric catalytic methods, such as transfer hydrogenation or the use of chiral Grignard reagents.

Exploring enzymatic resolutions or reductions, which can be highly effective for sterically hindered substrates.

Detailed characterization of the synthesized enantiomers using chiral chromatography and polarimetry.

Objective 2: Comprehensive Investigation of Reactivity and Mechanistic Studies. A second objective would be to map the chemical reactivity of this hindered alcohol. This would include:

Systematic studies of fundamental organic reactions (e.g., oxidation, esterification, substitution) to quantify the impact of steric hindrance.

Comparing its reactivity to less hindered secondary alcohols to establish structure-reactivity relationships.

Employing computational chemistry to model transition states and rationalize observed reactivities.

Objective 3: Exploration of Potential Applications. With access to enantiomerically pure samples, a third objective would be to investigate the properties and potential uses of this compound and its simple derivatives. The scope would cover:

Evaluation of its sensory properties for potential use in the fragrance industry.

Screening for biological activity (e.g., antimicrobial, antifungal) to assess its potential in life sciences.

Synthesis of derivatives, such as esters or ethers, and characterization of their physical and chemical properties for potential material science applications.

The successful completion of these objectives would significantly expand the knowledge base surrounding this compound, transforming it from a sparsely documented chemical into a well-characterized building block with defined synthetic pathways and potential for practical application.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20O |

|---|---|

Molecular Weight |

144.25 g/mol |

IUPAC Name |

6,6-dimethylheptan-2-ol |

InChI |

InChI=1S/C9H20O/c1-8(10)6-5-7-9(2,3)4/h8,10H,5-7H2,1-4H3 |

InChI Key |

UFAFXLWYHVXDTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control in the Preparation of 6,6 Dimethylheptan 2 Ol

Comprehensive Retrosynthetic Analysis for 6,6-Dimethylheptan-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the formation of carbon-carbon bonds and the introduction of the hydroxyl group.

The most logical disconnections for this compound are at the bonds adjacent to the hydroxyl-bearing carbon (C2). This leads to two primary retrosynthetic pathways, both pointing towards a Grignard reaction as a key synthetic step.

Pathway A: Disconnection of the C1-C2 bond. This disconnection breaks the molecule into a two-carbon synthon and a seven-carbon synthon. The C2 carbon of the alcohol is the electrophilic center, suggesting a ketone precursor. This leads back to 6,6-dimethylheptan-2-one and a methyl nucleophile, such as methylmagnesium bromide .

Pathway B: Disconnection of the C2-C3 bond. This approach breaks the molecule into a methyl ketone (acetone) and a six-carbon alkyl fragment. The C2 carbon is again the electrophilic center. This pathway identifies acetone (B3395972) as one precursor and a neohexyl (4,4-dimethylpentyl) nucleophile, which can be formed from 1-bromo-4,4-dimethylpentane (B1339465) .

These analyses suggest that the synthesis can be efficiently achieved by forming a C-C bond via the addition of an organometallic reagent to a ketone.

Development of Total Synthesis Strategies for this compound

Based on the retrosynthetic analysis, total synthesis strategies can be developed. These strategies can be designed to produce the racemic alcohol or to selectively target one of its enantiomers through stereochemical control.

Since this compound possesses a single stereocenter at C2, it exists as a pair of enantiomers: (R)-6,6-dimethylheptan-2-ol and (S)-6,6-dimethylheptan-2-ol. nih.gov Accessing these enantiomers in pure form requires enantioselective synthesis. One established approach involves using chiral building blocks derived from the "chiral pool." For instance, a synthesis could be designed starting from commercially available enantiopure materials like methyl (S)-3-hydroxy-2-methylpropionate, which has been used to create other chiral 1,5-dimethylated aliphatic compounds. researchgate.net This strategy involves coupling chiral synthons to construct the carbon skeleton with the desired stereochemistry already set.

Another method is the use of a chiral auxiliary. A prochiral precursor could be reacted with a chiral auxiliary to create a diastereomeric intermediate. After a key bond-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Diastereoselective synthesis is relevant when a molecule has two or more stereocenters. Since this compound has only one stereocenter, it only has enantiomers, not diastereomers. Therefore, diastereoselective techniques are not directly applicable to the synthesis of the final target itself. However, such techniques would become crucial in synthetic routes where an intermediate compound possesses multiple stereocenters. For example, if a precursor was synthesized via an aldol (B89426) reaction that created two new stereocenters, controlling the relative stereochemistry (syn vs. anti) of those centers would be a key challenge addressed by diastereoselective methods.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. rsc.orgnih.gov The most direct application for synthesizing this compound would be the asymmetric reduction of its corresponding ketone precursor, 6,6-dimethylheptan-2-one.

This transformation can be achieved using various catalytic systems:

Asymmetric Hydrogenation: This involves reacting the ketone with hydrogen gas in the presence of a chiral metal catalyst. Ruthenium complexes with chiral ligands like BINAP have proven highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov

Asymmetric Transfer Hydrogenation: In this method, a hydrogen donor like isopropanol (B130326) or formic acid is used instead of H₂ gas. Chiral ruthenium or rhodium catalysts are commonly employed to transfer hydrogen to the ketone with high enantioselectivity.

Asymmetric Hydrosilylation: The ketone can be reduced with a silane (B1218182) in the presence of a chiral catalyst, followed by hydrolysis to yield the chiral alcohol.

A combination of a lipase (B570770) and a ruthenium complex can also catalyze the asymmetric transformation of ketones to chiral acetates, which can then be hydrolyzed to the desired chiral alcohol. organic-chemistry.org

Table 1: Potential Asymmetric Catalytic Systems for the Reduction of 6,6-Dimethylheptan-2-one

| Catalytic System | Catalyst Type | Hydrogen/Hydride Source | Typical Ligand |

| Asymmetric Hydrogenation | Metal-based | H₂ Gas | Chiral Phosphines (e.g., BINAP) |

| Asymmetric Transfer Hydrogenation | Metal-based | Isopropanol, Formic Acid | Chiral Diamines, Amino Alcohols |

| Asymmetric Hydrosilylation | Metal-based | Hydrosilanes (e.g., Ph₂SiH₂) | Chiral Phosphines, Oxazolines |

| Chemoenzymatic Reduction | Biocatalyst/Metal | Alcohol/Acyl Donor | Lipase/Ru Complex |

Derivatization of Precursor Compounds for Targeted Synthesis of this compound

The targeted synthesis of this compound often relies on the strategic derivatization of precursor molecules to facilitate key bond-forming reactions. The conversion of a carbonyl group in a ketone into a hydroxyl group in a secondary alcohol is a fundamental transformation in organic synthesis.

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds. google.com The synthesis of this compound is readily achievable via this method, as suggested by the retrosynthetic analysis. chegg.com

There are two primary Grignard routes:

Reaction of 6,6-Dimethylheptan-2-one with a Methyl Grignard Reagent: In this approach, 6,6-dimethylheptan-2-one is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Reaction of Acetone with a Neohexyl Grignard Reagent: An alternative route involves reacting acetone (propan-2-one) with 4,4-dimethylpentylmagnesium bromide. This Grignard reagent is prepared from 1-bromo-4,4-dimethylpentane and magnesium metal. The nucleophilic Grignard reagent adds to the carbonyl of acetone, and subsequent hydrolysis affords the target alcohol.

Both methods are effective, and the choice often depends on the availability and cost of the starting materials.

Table 2: Grignard Synthesis Pathways for this compound

| Pathway | Ketone Precursor | Grignard Reagent | Intermediate | Final Product |

| 1 | 6,6-Dimethylheptan-2-one | Methylmagnesium Bromide | Magnesium alkoxide | This compound |

| 2 | Acetone | 4,4-Dimethylpentylmagnesium Bromide | Magnesium alkoxide | This compound |

Reduction Methodologies for Carbonyl Precursors

The most direct route to this compound is through the reduction of its corresponding carbonyl precursor, 6,6-dimethylheptan-2-one. aakash.ac.innih.gov The choice of reducing agent and reaction conditions is critical to achieving high yield and, in the case of asymmetric synthesis, high enantioselectivity.

For a non-stereoselective reduction, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective. These reagents readily reduce the ketone to the racemic alcohol. However, achieving stereocontrol in such a sterically demanding substrate requires more refined approaches.

One established method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. researchgate.net This technique is well-regarded for its high degree of enantioselectivity in the reduction of a wide range of ketones. For a sterically hindered ketone like 6,6-dimethylheptan-2-one, the success of the CBS reduction would depend on the ability of the substrate to fit into the chiral pocket of the catalyst-borane complex. Kinetic studies on the reduction of analogous bulky ketones, such as pinacolone, have shown that the reaction mechanism and rate are highly dependent on the specific catalyst and reaction conditions. researchgate.net

Another strategy involves substrate-controlled diastereoselective reduction, should a chiral center already exist elsewhere in the molecule. For a molecule like this compound, this is not directly applicable unless it is synthesized from a chiral starting material.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis over Stoichiometry: The use of catalytic methods (homogeneous, heterogeneous, or biocatalytic) is inherently greener than using stoichiometric reagents (like CrO₃ for oxidation or LiAlH₄ for reduction), as it minimizes waste. acs.org Catalytic hydrogenation, for example, has an atom economy of 100%.

Use of Safer Solvents and Conditions: Biocatalytic reductions are often performed in water at ambient temperature and pressure, which is significantly more environmentally benign than using volatile organic solvents. unimi.it While many homogeneous catalyses still require organic solvents, research is ongoing to develop systems that work in water or under solvent-free conditions.

Renewable Feedstocks and Biodegradable Catalysts: Biocatalysis utilizes enzymes, which are biodegradable catalysts derived from renewable sources. georgiasouthern.edu Plant-based materials, such as carrots or apples, have even been used as whole-cell biocatalysts for ketone reductions, offering a low-cost and sustainable option.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common in biocatalysis, reduces energy consumption compared to traditional methods that may require high heat or pressure. illinois.edu

Waste Reduction: The use of recyclable heterogeneous catalysts or biocatalysts minimizes waste streams. nih.gov One-pot, multi-step reactions, where intermediates are not isolated, can also significantly reduce solvent use and waste generation.

By prioritizing these principles, the synthesis of this compound can be shifted from classical, resource-intensive methods to more modern, efficient, and environmentally responsible processes.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 6,6 Dimethylheptan 2 Ol

Mechanistic Studies of Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group is a versatile functional handle, allowing for the transformation of 6,6-Dimethylheptan-2-ol into a range of other compounds.

As a secondary alcohol, this compound can be oxidized to form a ketone. chemistrysteps.comchemguide.co.uklibretexts.org The presence of a hydrogen atom on the carbinol carbon (the carbon bonded to the hydroxyl group) is essential for this transformation. Oxidation to an aldehyde is not possible, as this requires a primary alcohol. chemistrysteps.com Tertiary alcohols, lacking a hydrogen on the carbinol carbon, are resistant to oxidation under typical conditions. chemguide.co.uk

The reaction mechanism generally involves the formation of a chromate (B82759) ester when using chromium-based reagents. libretexts.orgrutgers.edu This intermediate then undergoes an elimination reaction where a base removes the proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.comlibretexts.org

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often influencing reaction conditions and selectivity. organic-chemistry.org

Table 1: Oxidation of this compound

| Reagent | Product | General Mechanism |

| Chromic acid (H₂CrO₄), generated from Na₂Cr₂O₇/H₂SO₄ or CrO₃/H₂SO₄ (Jones Reagent) | 6,6-Dimethylheptan-2-one | Formation of a chromate ester followed by E2-like elimination. libretexts.orgyoutube.com |

| Pyridinium chlorochromate (PCC) | 6,6-Dimethylheptan-2-one | Forms a chromate ester in a non-aqueous medium, followed by base-assisted elimination. chemistrysteps.com |

| Potassium permanganate (B83412) (KMnO₄) | 6,6-Dimethylheptan-2-one | Strong oxidant, reaction proceeds via a manganate (B1198562) ester intermediate. |

The direct reduction of the hydroxyl group of this compound to the corresponding alkane, 6,6-dimethylheptane, is a challenging transformation because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. rutgers.edulibretexts.org Therefore, this conversion typically proceeds via a two-step sequence. First, the alcohol is converted into a derivative with a better leaving group, such as a tosylate ester. This is achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. rutgers.educhem-station.com The resulting tosylate is then reduced by a strong hydride donor, such as lithium aluminum hydride (LiAlH₄), in a nucleophilic substitution reaction. libretexts.org

Alternatively, certain catalytic systems can achieve the direct hydrodeoxygenation (HDO) of alcohols. This often requires harsh conditions and specialized catalysts, such as bimetallic systems (e.g., Rh-Mo, Ir-Mo, Pd-Mo) on a support like silica (B1680970) (SiO₂), to overcome the high kinetic and thermodynamic stability of the C-O bond. rsc.org Silane (B1218182) reducing agents (e.g., triethylsilane) in the presence of a strong Lewis acid can also reduce secondary alcohols by facilitating the formation of a carbenium ion intermediate. gelest.com

Table 2: Reduction of this compound

| Reagent(s) | Product | General Mechanism |

| 1. TsCl, pyridine2. LiAlH₄ | 6,6-Dimethylheptane | Two-step: Conversion to tosylate (good leaving group), followed by Sₙ2 displacement by hydride. libretexts.org |

| Triethylsilane (Et₃SiH), Lewis Acid (e.g., BF₃) | 6,6-Dimethylheptane | Formation of a stabilized secondary carbenium ion, followed by hydride transfer from the silane. gelest.com |

| H₂, Bimetallic Catalyst (e.g., Ir-Mo/SiO₂) | 6,6-Dimethylheptane | Catalytic hydrodeoxygenation; mechanism involves alcohol activation on the catalyst surface. rsc.org |

Substitution reactions of this compound require the conversion of the poor leaving group, -OH, into a good leaving group. sketchy.comyoutube.com This is typically achieved by protonating the alcohol under strongly acidic conditions to form an alkyloxonium ion (-OH₂⁺), which can leave as a neutral water molecule. youtube.commasterorganicchemistry.com

With strong hydrogen halides like HBr and HI, this compound, being a secondary alcohol, can react via an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway involves the formation of a secondary carbocation intermediate, which is then attacked by the halide nucleophile. csueastbay.eduedubull.com The Sₙ2 pathway involves a direct backside attack by the nucleophile on the protonated alcohol. youtube.com The reaction conditions and the specific substrate structure determine which mechanism predominates. masterorganicchemistry.com

Other reagents can convert the hydroxyl group into an alkyl halide under milder conditions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to synthesize the corresponding alkyl chlorides and bromides, respectively, typically via an Sₙ2 mechanism. youtube.comcsueastbay.edu

Table 3: Substitution Reactions of this compound

| Reagent | Product | General Mechanism |

| HBr, H₂SO₄ | 2-Bromo-6,6-dimethylheptane | Sₙ1 is likely due to the secondary nature and protic conditions, proceeding via a carbocation. edubull.com |

| HCl, ZnCl₂ (Lucas Reagent) | 2-Chloro-6,6-dimethylheptane | Sₙ1 mechanism; ZnCl₂ acts as a Lewis acid to assist the leaving group's departure. rutgers.edu |

| PBr₃ | 2-Bromo-6,6-dimethylheptane | Sₙ2 mechanism, involving a phosphite (B83602) ester intermediate. Does not work for tertiary alcohols. youtube.com |

| SOCl₂, pyridine | 2-Chloro-6,6-dimethylheptane | Sₙ2 mechanism, involving a chlorosulfite ester intermediate. youtube.com |

The acid-catalyzed dehydration of this compound is an elimination reaction that produces alkenes. chemistrysteps.com This reaction is typically performed by heating the alcohol with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). csueastbay.edulibretexts.org For a secondary alcohol, the mechanism is generally E1. libretexts.orglumenlearning.com It begins with the protonation of the hydroxyl group to form a good leaving group (H₂O). The departure of water generates a secondary carbocation intermediate. A weak base (like water or HSO₄⁻) then abstracts a proton from an adjacent carbon atom to form the double bond. libretexts.org

When multiple alkene products are possible, the regioselectivity of the reaction is predicted by Zaitsev's rule. libretexts.org This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.com In the dehydration of this compound, proton abstraction can occur from carbon-1 or carbon-3.

Path A (Zaitsev Product): Removal of a proton from C-3 results in the more substituted disubstituted alkene, 6,6-dimethylhept-2-ene , which is the major product.

Path B (Hofmann Product): Removal of a proton from C-1 results in the less substituted monosubstituted alkene, 6,6-dimethylhept-1-ene , which is the minor product.

The E2 mechanism, which is a concerted, one-step process, can also occur, particularly if a strong, bulky base is used, though this is less common for simple alcohol dehydration. lumenlearning.commasterorganicchemistry.com

Table 4: Elimination Products from this compound

| Product Name | Structure | Type | Regioselectivity |

| 6,6-Dimethylhept-2-ene | CH₃CH=CHCH₂CH₂C(CH₃)₃ | Disubstituted | Major (Zaitsev) |

| 6,6-Dimethylhept-1-ene | CH₂=CHCH₂CH₂CH₂C(CH₃)₃ | Monosubstituted | Minor (Hofmann) |

Role of this compound in Multi-Component Reactions

While specific examples detailing the use of this compound in multi-component reactions (MCRs) are not prominent in the literature, its role can be inferred from the reactivity of similar alcohols. MCRs are efficient processes where three or more reactants combine in a single step to form a complex product. tcichemicals.com

Alcohols can serve as latent carbonyl compounds in MCRs. beilstein-journals.org For instance, this compound could be oxidized in situ to 6,6-Dimethylheptan-2-one, which could then participate as the ketone component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. This approach avoids the isolation of the potentially more reactive ketone. beilstein-journals.org

Additionally, secondary alcohols can act as hydride donors in catalytic transfer hydrogenation reactions, which can be part of a cascade MCR sequence. lib4ri.ch In a dynamic kinetic resolution (DKR) process, for example, an alcohol like this compound could be used to reduce a ketone substrate within the catalytic cycle, enabling the synthesis of chiral molecules. lib4ri.ch

Kinetic and Thermodynamic Investigations of this compound Transformations

Specific kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented. However, general principles governing the energetics of its transformations can be discussed.

Thermodynamic Considerations:

Elimination: The formation of the more substituted alkene (6,6-dimethylhept-2-ene) during dehydration is thermodynamically favored due to the greater stability of more highly substituted double bonds. chemistrysteps.com The transition state leading to this product is lower in energy, accounting for its prevalence as the major product according to Zaitsev's rule.

Reduction: The C-O bond in alcohols is strong, making its cleavage thermodynamically and kinetically challenging. rsc.org Direct hydrodeoxygenation has a significant energy barrier, necessitating the use of catalysts to provide an alternative reaction pathway with lower activation energy. rsc.org

Kinetic Considerations:

Substitution: For Sₙ1 reactions, the rate-determining step is the formation of the carbocation intermediate. edubull.com As a secondary alcohol, this compound forms a secondary carbocation, which is less stable than a tertiary one. Therefore, its Sₙ1 reaction rate would be slower than that of a comparable tertiary alcohol.

Elimination: In the E1 mechanism, the rate is also dependent on carbocation formation. lumenlearning.com Therefore, tertiary alcohols typically undergo E1 dehydration faster than secondary alcohols, which are faster than primary alcohols (which tend to react via an E2 mechanism). chemistrysteps.com

Catalysis: In a study on the hydrodeoxygenation of the related tertiary alcohol 2,6-dimethylheptan-2-ol, bimetallic catalysts like Ir-Mo/SiO₂ were shown to significantly increase reaction yields compared to monometallic catalysts. rsc.org This highlights the kinetic role of the catalyst in facilitating C-O bond activation. For instance, the Ir-Mo/SiO₂ catalyst also increased the yield of elimination byproducts (olefins), suggesting it enhances the acidity of the catalyst surface, which in turn accelerates the acid-catalyzed dehydration pathway. rsc.org

C-H Amination and Other Advanced Functionalizations of Unactivated Carbon Centers

An extensive review of scientific literature and chemical databases yielded no specific studies detailing the C-H amination or other advanced functionalizations of unactivated carbon centers for the compound this compound. The direct insertion of a nitrogen-containing group (amination) or other functionalities into the hydrocarbon backbone of this specific alcohol, particularly at positions remote from the activating influence of the hydroxyl group, has not been documented in the accessible research literature.

While methodologies exist for the C-H functionalization of aliphatic alcohols and alkanes in general, including transition-metal-catalyzed and photocatalyzed aminations, these have not been explicitly applied to or reported for this compound. Such reactions are a significant area of chemical research, aiming to provide novel pathways for the synthesis of complex molecules from simple precursors. The strategies often involve the use of directing groups to control the site of functionalization or the generation of highly reactive intermediates that can react with otherwise inert C-H bonds.

However, without specific experimental data for this compound, any discussion of potential reaction pathways, catalyst efficacy, or product distributions would be purely speculative and fall outside the scope of this scientifically grounded article. Therefore, no data tables or detailed research findings on the C-H amination and advanced functionalization of this particular compound can be provided. Further experimental research would be required to explore the reactivity of this compound in such transformations.

Advanced Spectroscopic and Structural Characterization of 6,6 Dimethylheptan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers profound insights into the molecular framework of 6,6-dimethylheptan-2-ol by mapping the chemical environment and connectivity of its hydrogen (¹H) and carbon (¹³C) nuclei.

Two-dimensional (2D) NMR experiments are crucial for assembling the carbon skeleton and assigning specific resonances by correlating nuclear spins through chemical bonds or through space. wikipedia.org For this compound, these techniques confirm the atom-to-atom connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, cross-peaks would be expected between the protons of the methyl group at C1 and the methine proton at C2, and sequentially along the aliphatic chain from H2 to H3, H3 to H4, and H4 to H5. The protons of the tert-butyl group at C7 would show no correlations, confirming their isolation from the rest of the proton spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). columbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of each carbon atom that bears protons. sdsu.edu For instance, the methine proton signal at C2 would show a cross-peak to the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), which is vital for piecing together the molecular structure, especially around quaternary carbons. wikipedia.orgyoutube.com Key correlations for this compound would include cross-peaks from the protons of the C7 and C8 methyl groups to the quaternary carbon C6 and the methylene (B1212753) carbon C5. Similarly, the protons of the C1 methyl group would show a correlation to the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.org This is particularly useful for determining stereochemical relationships and preferred conformations. libretexts.orgcolumbia.edu For a molecule like this compound, NOESY could reveal spatial proximities between the protons of the C7/C8 methyls and the methylene protons at C5, helping to define the conformational preferences around the bulky tert-butyl group. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound This table presents theoretically predicted correlations based on the known structure of the molecule.

| Proton Position | COSY Correlations (with Hn) | HSQC Correlation (to Cn) | Key HMBC Correlations (to Cn) | Potential NOESY Correlations (with Hn) |

|---|---|---|---|---|

| H1 (CH₃) | H2 | C1 | C2 | H2, H3 |

| H2 (CHOH) | H1, H3 | C2 | C1, C3, C4 | H1, H3 |

| H3 (CH₂) | H2, H4 | C3 | C2, C4, C5 | H1, H2, H4 |

| H4 (CH₂) | H3, H5 | C4 | C2, C3, C5, C6 | H3, H5 |

| H5 (CH₂) | H4 | C5 | C3, C4, C6, C7 | H4, H7 |

| H7 (C(CH₃)₃) | None | C7 | C5, C6 | H5 |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. copernicus.org For acyclic molecules like this compound, DNMR can provide quantitative information about the energy barriers associated with bond rotation. nih.gov

The rotation around the C5-C6 bond, which is sterically hindered by the bulky tert-butyl group, could be a subject of interest for DNMR studies. At sufficiently low temperatures, the rotation around this bond might slow down to the point where distinct NMR signals for different rotational isomers (rotamers) could be observed. sikhcom.net By analyzing the changes in the NMR line shape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing insight into the molecule's flexibility and the energetic landscape of its conformations. copernicus.orgsikhcom.net

Since this compound is a chiral molecule (with a stereocenter at C2), methods are needed to distinguish its enantiomers, (R)- and (S)-6,6-dimethylheptan-2-ol. NMR spectroscopy can be adapted for this purpose through the use of chiral auxiliaries. These methods convert the pair of enantiomers into a pair of diastereomers in situ, which have different NMR spectra.

Common approaches include:

Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net These complexes have slightly different chemical shifts, allowing for the resolution of separate peaks for each enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric excess (ee). acs.org

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral agent to form stable diastereomeric esters or ethers. This covalent modification results in distinct NMR spectra for the two diastereomers, which can be used to determine the ee. acs.org

Chiral Shift Reagents: Lanthanide complexes can be used to induce large changes in the chemical shifts of nearby protons. When a chiral lanthanide complex is used, it forms diastereomeric complexes with the enantiomers, leading to the separation of their signals. acs.org

For a secondary alcohol like this compound, these techniques would typically focus on resolving the signals of the protons closest to the chiral center, such as the H1 methyl protons and the H2 methine proton. nih.govacs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. pearson.com

For this compound (molar mass: 144.25 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) at m/z 144. This ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The analysis of these fragment ions provides clues to the original structure.

Predicted fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 126 (M-18).

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. miamioh.edu

Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 129 (M-15).

Cleavage of the C2-C3 bond is particularly favorable as it leads to the formation of a resonance-stabilized oxonium ion, [CH₃CH=OH]⁺, which would produce a prominent peak at m/z 45.

Cleavage due to the tert-Butyl Group: The bulky tert-butyl group can influence fragmentation. Cleavage of the C5-C6 bond can lead to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected and then subjected to further fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgunt.edu This process allows for a more detailed characterization of the fragment ions and helps to confirm the proposed fragmentation pathways. nih.gov For example, the ion at m/z 126 (resulting from water loss) could be selected and fragmented further to confirm its structure and relationship to the parent molecule. epa.govnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This allows for the determination of the exact mass of the molecular ion and its fragments. nih.gov From the exact mass, the elemental composition (molecular formula) can be unequivocally determined. algimed.com For this compound, HRMS would confirm the molecular formula as C₉H₂₀O by measuring the monoisotopic mass of its molecular ion at a theoretical value of 144.15142 Da. researchgate.netnih.gov This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Proposed Origin |

|---|---|---|

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₈H₁₇O]⁺ | M⁺• - •CH₃ (Alpha-cleavage at C1-C2) |

| 126 | [C₉H₁₈]⁺• | M⁺• - H₂O (Dehydration) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage at C5-C6 |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Preferences

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and dynamics of this compound. These methods are particularly sensitive to the strength of hydrogen bonds and the conformational isomers present in a sample.

Hydrogen bonding significantly influences the vibrational frequency of the hydroxyl (O-H) group. In a condensed phase, molecules of this compound form intermolecular hydrogen bonds, which leads to a characteristic broad and intense absorption band in the IR spectrum, typically observed in the range of 3200–3600 cm⁻¹. The broadening of this peak is a direct consequence of the ensemble of different hydrogen bond strengths and geometries within the sample. In contrast, a non-hydrogen-bonded, or "free," O-H group, which can be observed in the gas phase or in very dilute solutions in a nonpolar solvent, would exhibit a sharp absorption band at a higher frequency, generally between 3600 and 3700 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretching band is also present in the Raman spectrum, the C-H stretching region (typically 2800–3000 cm⁻¹) is often more informative for conformational analysis. researchgate.netnih.gov Different spatial arrangements of the atoms, or conformers, arising from rotation around the C-C and C-O single bonds, give rise to distinct vibrational frequencies for the C-H bonds. For a molecule like this compound, with its flexible alkyl chain, multiple conformers can coexist at room temperature. High-resolution Raman spectroscopy can often resolve the contributions from different conformers, allowing for an assessment of their relative populations. researchgate.netnih.gov

For instance, studies on other secondary alcohols have shown that the stretching vibrations of the Cα-H group (the hydrogen attached to the same carbon as the hydroxyl group) are particularly sensitive to the conformation around the C-O bond (e.g., gauche vs. trans). researchgate.netnih.gov This sensitivity allows for the identification and quantification of different conformational states.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | IR, Raman | Broad band in IR due to varying hydrogen bond strengths. |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Complex region with multiple overlapping peaks from methyl and methylene groups. Sensitive to conformation in Raman. |

| C-O Stretch | 1050 - 1150 | IR | Strong, characteristic absorption for a secondary alcohol. |

| O-H Bend | 1330 - 1440 | IR | In-plane bending, often coupled with other modes. |

| CH₃/CH₂ Bending | 1350 - 1470 | IR, Raman | Scissoring and bending vibrations of the alkyl groups. |

Chiroptical Spectroscopy for Optical Purity Assessment (e.g., Circular Dichroism)

This compound possesses a chiral center at the C2 carbon atom, meaning it can exist as two non-superimposable mirror images, the (S) and (R) enantiomers. Chiroptical spectroscopy, and particularly Circular Dichroism (CD) spectroscopy, is a crucial technique for distinguishing between these enantiomers and determining the optical purity of a sample. bath.ac.uk

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bath.ac.uk An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image spectra. For example, if the (S)-enantiomer of this compound produces a positive CD signal at a specific wavelength, the (R)-enantiomer will produce a negative signal of equal magnitude at that same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will have a net zero CD signal.

The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in the sample. This relationship allows for the precise determination of the enantiomeric excess (e.e.), which is a measure of optical purity. The enantiomeric excess is calculated using the formula:

e.e. (%) = ([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer]) x 100

In practice, the e.e. can be determined by comparing the CD signal of a sample of unknown purity to the CD signal of a pure enantiomeric standard under the same conditions.

Table 2: Illustrative Example of Optical Purity Determination using Circular Dichroism

| Sample | CD Signal at λ_max (mdeg) | Enantiomeric Excess (e.e.) | Composition |

|---|---|---|---|

| Pure (S)-6,6-dimethylheptan-2-ol | +10.0 | 100% | 100% (S), 0% (R) |

| Pure (R)-6,6-dimethylheptan-2-ol | -10.0 | 100% | 0% (S), 100% (R) |

| Racemic Mixture | 0.0 | 0% | 50% (S), 50% (R) |

| Sample A | +5.0 | 50% | 75% (S), 25% (R) |

| Sample B | -2.5 | 25% | 37.5% (S), 62.5% (R) |

Note: The CD signal values are hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations of 6,6 Dimethylheptan 2 Ol

Transition State Modeling and Reaction Pathway Analysis for 6,6-Dimethylheptan-2-ol TransformationsNo specific transition state models or reaction pathway analyses for transformations involving this compound have been reported. Such studies are crucial for understanding the mechanisms and kinetics of its potential chemical reactions.

Without dedicated research on this particular molecule, any attempt to provide the requested detailed analysis, data tables, and research findings would be speculative and would not meet the required standards of scientific accuracy. The generation of a scientifically rigorous article necessitates the existence of peer-reviewed data, which, in the case of this compound's computational chemistry, is currently unavailable.

Molecular Modeling of Interactions with Theoretical Active Sites (e.g., academic enzyme models)

While specific molecular modeling studies on this compound are not extensively available in peer-reviewed literature, theoretical interactions with academic enzyme models can be postulated based on the known principles of ligand-protein binding and computational analyses of structurally similar long-chain and branched-chain alcohols. These models provide valuable insights into the potential binding modes, interaction types, and key amino acid residues that might be involved in the recognition and binding of this compound within a hypothetical enzyme active site.

The primary modes of interaction for alcoholic compounds within protein binding sites are hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The hydroxyl group of the alcohol typically acts as a hydrogen bond donor, while the alkyl chain participates in hydrophobic interactions with nonpolar residues of the enzyme. nih.govresearchgate.net

A theoretical model for the interaction of this compound can be constructed based on the active sites of enzymes known to metabolize alcohols, such as alcohol dehydrogenases (ADHs). ebi.ac.uknih.gov These enzymes often feature a hydrophobic pocket to accommodate the alkyl chain of the substrate and a catalytic zinc ion that coordinates with the alcohol's hydroxyl group. ebi.ac.ukyoutube.com

In a hypothetical enzyme active site designed to accommodate this compound, the binding pocket would likely be characterized by a hydrophobic groove formed by amino acid residues with nonpolar side chains, such as leucine, isoleucine, valine, and phenylalanine. nih.gov The bulky 6,6-dimethyl group of the heptanol (B41253) would necessitate a sufficiently spacious hydrophobic pocket for optimal binding. The secondary hydroxyl group at the 2-position would be positioned to form a hydrogen bond with a suitable acceptor residue, such as a serine, threonine, or a histidine, or to coordinate with a metal cofactor like zinc. ebi.ac.uk

Molecular docking simulations of other long-chain alcohols with various enzymes have revealed specific interactions and binding energies. For instance, in a study of alcoholic compounds as potential mycobactericidal agents, pentadecanol was found to interact with the PanK enzyme with a Gibbs free energy (∆G) of -5.5 kcal/mol. researchgate.net The interactions were stabilized by both hydrogen bonds and hydrophobic contacts. researchgate.net

Based on these principles, a theoretical model of this compound interacting with a hypothetical dehydrogenase active site is presented below. This model outlines the potential types of interactions and the amino acid residues that could be involved.

| Interaction Type | Functional Group of this compound | Potential Interacting Residue/Component | Theoretical Distance (Å) | Theoretical Binding Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Serine (Ser), Threonine (Thr), Histidine (His) | 1.8 - 2.5 | -3 to -5 |

| Hydrophobic Interaction | Heptyl Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val) | 3.5 - 4.5 | -1 to -2 per methylene (B1212753) group |

| Hydrophobic Interaction | 6,6-Dimethyl Group | Phenylalanine (Phe), Tryptophan (Trp) | 3.5 - 4.5 | -2 to -4 |

| Coordination | Hydroxyl (-OH) | Zinc ion (Zn²⁺) | 2.0 - 2.3 | -5 to -10 |

It is important to note that this is a theoretical model, and the actual interactions of this compound with a specific enzyme active site would need to be confirmed through experimental studies and detailed computational simulations.

Applications of 6,6 Dimethylheptan 2 Ol As a Synthetic Intermediate or Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Organic Molecules

Asymmetric synthesis is a critical field of chemistry focused on the creation of complex organic molecules with a specific three-dimensional arrangement, which is vital for applications in pharmaceuticals and materials science. Chiral alcohols like 6,6-Dimethylheptan-2-ol can be used as starting materials, where the existing stereocenter is carried through a synthetic sequence, or as chiral auxiliaries that direct the stereochemical outcome of a reaction before being removed.

Despite its potential, specific examples of this compound being utilized as a key chiral building block in the asymmetric synthesis of complex natural products or pharmaceutical agents are not extensively reported in peer-reviewed literature. While the principles of asymmetric synthesis often employ chiral alcohols with defined stereocenters, the application of this specific compound in multi-step total synthesis remains an underexplored area.

Role in the Construction of Macrocyclic and Heterocyclic Systems

The construction of macrocycles (large ring structures) and heterocycles (rings containing atoms other than carbon) is fundamental to modern chemistry, particularly in drug discovery and materials science. Synthetic intermediates are often required to have specific functionalities and steric properties to facilitate the formation of these complex ring systems.

The structural framework of this compound, featuring a hydroxyl group for further functionalization and a defined carbon chain, could theoretically serve as a component in the synthesis of such systems. For instance, the alcohol could be elaborated into a longer chain with reactive groups at both ends, poised for a ring-closing reaction. Nevertheless, there is a notable absence of specific, documented instances in the scientific literature where this compound has been employed as a key precursor in the targeted synthesis of macrocyclic or heterocyclic structures.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials (excluding consumer products)

Specialty chemicals and advanced materials are products valued for their performance and function rather than their composition. Precursors for these materials are often molecules that can be polymerized or integrated into larger systems to impart specific properties. The long alkyl chain and hydroxyl group of this compound make it a potential monomer or precursor for polymers or other advanced materials. For example, it could be converted into a monomer like an acrylate or epoxide and subsequently polymerized.

However, research into these specific applications is not prominent. The most frequently cited use of this compound (often under the trade name Dimetol) is as a component in fumigant formulations, which is an industrial application but falls outside the scope of advanced materials like specialty polymers or electronic materials.

Development of Novel Reagents and Ligands Derived from this compound

In asymmetric catalysis, chiral ligands are used to bind to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. Chiral alcohols are common starting materials for the synthesis of these ligands, often by converting the hydroxyl group into a coordinating group like a phosphine. The steric bulk of the tert-butyl group in this compound could create a well-defined chiral pocket in a catalyst.

While the development of new chiral ligands is a very active area of research, there are no widely reported examples of novel reagents or ligands that are specifically derived from this compound. The design and synthesis of effective chiral ligands are highly complex, and researchers in the field have tended to focus on other structural scaffolds that have proven to be more broadly effective across a range of chemical transformations.

Academic Environmental Chemistry of Branched Alcohols, Including 6,6 Dimethylheptan 2 Ol

Theoretical Degradation Pathways in Environmental Compartments

The environmental persistence of an organic compound is largely determined by its susceptibility to abiotic and biotic transformation processes. For a branched secondary alcohol such as 6,6-dimethylheptan-2-ol, its structure, characterized by a nine-carbon backbone, a hydroxyl group on the second carbon, and a gem-dimethyl group at the sixth position, dictates its reactivity and biodegradability.

Abiotic Transformation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, primarily photolysis and hydrolysis.

Photolysis: Direct photolysis, the breakdown of a molecule by direct absorption of solar radiation, is generally not a significant degradation pathway for simple, saturated aliphatic alcohols like this compound. These compounds lack chromophores, the light-absorbing functional groups necessary to absorb environmentally relevant wavelengths of sunlight (λ > 290 nm). Indirect photolysis, mediated by reactive species present in the environment such as hydroxyl radicals (•OH), is a more probable, albeit likely slow, abiotic degradation pathway in atmospheric and aquatic systems. The reaction with hydroxyl radicals would involve the abstraction of a hydrogen atom from a C-H bond, initiating an oxidative degradation cascade.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Aliphatic alcohols are generally resistant to hydrolysis under typical environmental conditions of pH (5-9) and temperature. The carbon-oxygen single bond in the alcohol functional group is stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant removal mechanism for this compound in the environment.

| Transformation Process | Relevance for this compound | Theoretical Rationale |

| Direct Photolysis | Negligible | Lacks a chromophore to absorb environmental UV radiation. |

| Indirect Photolysis | Potentially minor pathway | Can react with photochemically generated reactive species (e.g., •OH). |

| Hydrolysis | Negligible | The C-O single bond in alcohols is hydrolytically stable under typical environmental pH and temperature. |

Biotic Transformation Mechanisms (e.g., Microbial Degradation in Laboratory Models)

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi, and it is anticipated to be the primary degradation pathway for this compound in soil and water.

The initial step in the microbial degradation of a secondary alcohol is typically an oxidation reaction catalyzed by alcohol dehydrogenases. daneshyari.commdpi.com This enzymatic reaction would convert this compound to its corresponding ketone, 6,6-dimethylheptan-2-one. This oxidation is a crucial activation step, making the molecule more susceptible to further enzymatic attack. libretexts.org

The structure of this compound presents features that could influence its rate of biodegradation:

Secondary Alcohol: The hydroxyl group is located on a secondary carbon, which is a common site for enzymatic oxidation. youtube.com

Branching: The presence of the gem-dimethyl group at the C6 position introduces significant steric hindrance. This branching may slow the rate of degradation compared to linear alcohols, as it can impede the ability of microbial enzymes to access the reaction site. researchgate.net Studies on other branched compounds have shown that high degrees of branching can decrease the rate of biodegradation.

Following the initial oxidation to a ketone, further degradation would likely proceed through pathways analogous to those for other branched alkanes and ketones. This could involve Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester. Subsequent hydrolysis of the ester would yield an alcohol and a carboxylic acid, which can then be funneled into central metabolic pathways like the citric acid cycle.

Environmental Fate Modeling and Prediction for Branched Alcohol Structures

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting the environmental fate of chemicals. epa.gov These models correlate the molecular structure of a compound with its physicochemical properties and environmental behavior, such as biodegradability and partitioning coefficients.

For this compound, QSAR models like the US EPA's EPI (Estimation Programs Interface) Suite™ can be used to estimate key environmental parameters. epa.govchemsafetypro.comepa.gov The model utilizes molecular descriptors derived from the chemical's structure to make predictions.

Key Molecular Descriptors for this compound in QSAR Models:

| Descriptor Category | Specific Descriptor Examples | Relevance to this compound |

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Describe the size, shape, and degree of branching of the molecule. The extensive branching would be a key input. |

| Constitutional Descriptors | Molecular Weight, Atom Counts | Basic properties that correlate with partitioning behavior. |

| Quantum-Chemical Descriptors | HOMO/LUMO Energies, Dipole Moment | Relate to the molecule's reactivity and potential for undergoing certain transformation reactions. |

| Fragment-Based Descriptors | Group Contribution Methods | Predict properties based on the presence of specific functional groups (e.g., secondary alcohol, gem-dimethyl group). |

Predicted Environmental Fate:

Using these descriptors, QSAR models can generate predictions for various endpoints:

Biodegradation: Models like BIOWIN™ within EPI Suite would likely predict that this compound is not readily biodegradable due to its branched structure. The model would identify structural fragments that are known to be recalcitrant to rapid microbial degradation.

Soil Adsorption Coefficient (Koc): The molecule's nonpolar alkyl chain would lead to a prediction of moderate to high adsorption to soil organic carbon, limiting its mobility in the subsurface.

Bioconcentration Factor (BCF): The BCF is often correlated with the octanol-water partition coefficient (Kow). The relatively long, branched alkyl chain would suggest a potential for bioconcentration in aquatic organisms.

These predictive models provide a scientifically grounded, albeit theoretical, assessment of the environmental behavior of this compound. rsc.orgresearchgate.net They highlight that while the compound is not expected to persist due to abiotic factors, its structural complexity, particularly the gem-dimethyl group, is likely to make it less susceptible to rapid biodegradation compared to simpler, linear alcohols. rsc.org

Future Research Directions and Emerging Paradigms in 6,6 Dimethylheptan 2 Ol Chemistry

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Prediction

| Platform Name | Core Technology/Methodology | Key Features |

|---|---|---|

| ChemAIRS® | Advanced AI-driven retrosynthetic analysis combined with expert-coded rules. chemical.ai | Offers synthesizability assessment, impurity prediction, and forward synthesis analysis. chemical.ai |

| Synthia™ (formerly Chematica) | Combines machine learning with curated reaction rules and expert oversight. chemcopilot.com | Reduces synthesis planning time from weeks to minutes, providing lab-ready pathways. chemcopilot.com |

| IBM RXN for Chemistry | A cloud-based platform that uses natural language processing to predict chemical reactions. | Automates synthesis prediction and provides detailed reaction procedures. |

| Pending.AI | Utilizes a multi-agent system with three neural networks and a Monte Carlo search tree. medium.com | Employs a policy network to determine if proposed reactions are feasible based on "rules". medium.com |

Exploration of Novel Catalytic Systems for Efficiency and Selectivity Enhancements

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is a crucial frontier for improving the production of 6,6-Dimethylheptan-2-ol. Research is increasingly focused on designing catalysts that offer superior activity, enhanced selectivity, and greater stability under milder reaction conditions.

One promising area is the application of "hydrogen borrowing" or "transfer hydrogenation" catalysis. researchgate.net This strategy allows for the alkylation of secondary alcohols using other alcohols as alkylating agents, presenting a powerful and atom-economical method for C-C bond formation. researchgate.netacs.org For instance, a phosphine-free pincer ruthenium(III) catalyst has been reported for the β-alkylation of secondary alcohols with primary alcohols. researchgate.net Such systems could provide new routes to synthesize or modify this compound and its derivatives.

Furthermore, the development of multicatalytic systems, where two or more catalysts work in sequence or concert within a single pot, offers sophisticated ways to construct complex molecules. rsc.org For example, a relay system involving ruthenium and copper catalysts has been used for the functionalization of secondary allylic alcohols to create products with adjacent stereocenters. rsc.org The use of bimetallic catalysts, which contain two different metals, can also lead to enhanced selectivity due to synergistic effects between the metallic components. patsnap.com Future research will likely focus on adapting these advanced catalytic concepts to overcome the challenges associated with the steric hindrance of this compound, aiming for highly efficient and selective syntheses.

Discovery of Untapped Reactivity Profiles and Stereoselective Transformations

The sterically hindered nature of this compound, due to the bulky tert-butyl group near the hydroxyl function, significantly influences its reactivity. quora.comreddit.com While this steric hindrance can make certain standard transformations challenging, it also presents an opportunity to discover novel reactivity profiles and develop highly selective reactions. Future research will aim to exploit this structural feature to achieve transformations that are difficult with less hindered alcohols.

A key focus will be on stereoselective transformations. Since the C2 carbon in this compound is a chiral center, controlling the stereochemistry during its synthesis or subsequent reactions is of paramount importance, particularly for applications in pharmaceuticals or fine chemicals. Advanced catalytic methods are being explored to achieve this. For example, substrate-induced diastereoselectivity has been observed in hydrogen borrowing reactions, an area ripe for further development. acs.org Similarly, dual-catalytic systems involving metals like iridium and ruthenium have been shown to facilitate the enantioselective synthesis of secondary benzylic alcohols from unsaturated alcohols. rsc.org

Investigating reactions that are particularly sensitive to steric effects, such as the Mitsunobu inversion, can also yield valuable insights. Studies on other hindered alcohols have shown that the choice of acid and solvent can dramatically influence the outcome of such reactions. researchgate.net By systematically exploring these parameters for this compound, researchers can develop a more nuanced understanding of its reactivity and devise protocols for its efficient and stereocontrolled modification.

Development of Flow Chemistry and Continuous Processing for this compound Synthesis

The synthesis of fine chemicals is undergoing a paradigm shift from traditional batch production to continuous flow manufacturing. acs.orgseqens.com Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. seqens.combohrium.comamf.ch These benefits make it an ideal technology for the synthesis of this compound.

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control of potentially exothermic reactions and the safe handling of highly reactive intermediates. acs.orgbohrium.com This level of control leads to higher yields, greater purity, and more consistent product quality. seqens.com Furthermore, scaling up a process in flow chemistry is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. bohrium.com

Continuous processing also aligns with the principles of green chemistry by reducing waste and improving energy efficiency. amf.chresearchgate.net The integration of in-line purification and analysis can lead to fully automated, multi-step syntheses within a single, compact system. acs.org The application of flow chemistry to the production of alcohols is already established in large-scale processes like ethanol (B145695) fermentation, demonstrating its robustness and reliability. vogelbusch-biocommodities.comscielo.brvbusa.com Adopting this technology for the synthesis of this compound could lead to a more efficient, safer, and cost-effective manufacturing process.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio, ensuring precise temperature control. bohrium.com |

| Safety | Large volumes of hazardous materials may be present at one time. | Small reaction volumes minimize risk; safer handling of reactive intermediates. acs.orgbohrium.com |

| Scalability | Complex; requires re-optimization of conditions and larger vessels. | Simpler; achieved by extending run time ("scaling-out") or adding parallel reactors ("numbering-up"). bohrium.com |

| Process Control | Parameters like temperature and mixing can be non-uniform. | Precise control over temperature, pressure, and residence time. seqens.comamf.ch |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and constant product quality. seqens.comvogelbusch-biocommodities.com |

| Waste Generation | Higher due to side reactions and work-up procedures. | Reduced waste through higher selectivity and process intensification. bohrium.comamf.ch |

Advances in Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

A deep understanding of reaction kinetics, mechanisms, and intermediates is essential for optimizing the synthesis of this compound. Advances in analytical chemistry now provide powerful tools for monitoring chemical reactions in real-time, directly within the reaction vessel (in-situ). mt.com These techniques offer a continuous stream of data, providing insights that are often missed with traditional offline sampling and analysis.

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring. mt.comacs.org By inserting a probe directly into the reactor, these techniques can track the concentration changes of reactants, products, and key intermediates as the reaction progresses. mt.com This real-time information allows chemists to accurately determine reaction endpoints, identify the formation of transient species, and understand the influence of process variables on reaction performance. mt.commt.com

Other powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can provide detailed structural information and help elucidate complex reaction pathways. uvic.ca For instance, combining Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) to monitor catalytic intermediates with NMR to track product formation provides a comprehensive view of a reaction mechanism. uvic.ca The application of these advanced analytical tools to both batch and continuous flow syntheses of this compound will enable faster process development, improved robustness, and more efficient scale-up. mt.com

| Technique | Principle | Information Gained | Application in Synthesis |

|---|---|---|---|

| FTIR Spectroscopy (e.g., ReactIR) | Measures the absorption of infrared light by molecular vibrations. mt.com | Real-time concentration of reactants, products, and intermediates; reaction kinetics and endpoint. mt.com | Monitoring conversion rates and identifying the formation of key functional groups. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint. mdpi.com | Chemical composition, molecular structure, and polymorphism; less interference from solvents like water. | Analyzing reactions in aqueous media and monitoring catalyst structure. |

| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to reveal detailed molecular structure. uvic.ca | Quantitative analysis of all species, structural elucidation of unknown intermediates, stereochemistry. uvic.ca | Mechanistic studies and precise quantification of product and byproducts. |

| Mass Spectrometry (e.g., PSI-MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. uvic.ca | Detection of low-concentration catalytic intermediates and reaction byproducts. uvic.ca | Elucidating complex catalytic cycles and identifying trace impurities. |

Q & A

Q. What are the recommended safety protocols for handling 6,6-Dimethylheptan-2-ol in laboratory settings?

Methodological Answer:

- Ventilation: Use local exhaust ventilation and work in well-ventilated areas to avoid inhalation of vapors .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for bulk handling .

- Spill Management: Avoid draining into sewage systems. Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with water for 10 minutes and seek medical attention .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze - and -NMR spectra to confirm the tertiary alcohol group (δ ~1.5 ppm for -OH, δ ~70 ppm for quaternary carbon) and branching .

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak at m/z 144.2 (CHO) .

- Chromatography: Compare retention times in GC-MS with authenticated standards .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer:

- Boiling Point: 351–353 K under reduced pressure (0.02 bar) .

- Density: 0.824 g/cm at 25°C .

- Log K: 3.0 (45°C), indicating moderate hydrophobicity .

- Biodegradability: Readily biodegradable (75% degradation in 28 days via oxygen depletion tests) .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The two methyl groups at C6 create significant steric hindrance, reducing accessibility to the hydroxyl group. This slows SN2 mechanisms but may favor elimination (E2) under basic conditions .

- Experimental Optimization: Use bulky bases (e.g., t-BuOK) to promote elimination or polar aprotic solvents (e.g., DMSO) to stabilize transition states in substitution .

Q. How can researchers resolve discrepancies in reported biodegradation rates of this compound?

Methodological Answer:

- Standardized Testing: Replicate studies using OECD 301F (manometric respirometry) to measure oxygen consumption under controlled microbial activity .

- Variable Control: Monitor temperature (20–25°C), pH (7.0), and inoculum source (activated sludge vs. soil microbiota) to identify confounding factors .

- Data Reconciliation: Cross-reference with gas chromatography (GC) to quantify residual compound and intermediate metabolites .

Q. What strategies minimize side reactions during the oxidation of this compound to its ketone derivative?

Methodological Answer:

- Catalyst Selection: Use Jones reagent (CrO/HSO) for controlled oxidation, avoiding over-oxidation to carboxylic acids .

- Temperature Modulation: Maintain 0–5°C to suppress competing elimination pathways .

- Workup: Quench the reaction with NaHSO to reduce residual Cr(VI) and isolate the ketone via fractional distillation .

Q. What are the limitations of using this compound in green chemistry applications?

Methodological Answer:

- Toxicity Profile: While not classified as aquatic toxicant (EC50 > 100 mg/L), its low water solubility (log K = 3.0) necessitates solvent recovery systems to prevent environmental persistence .